molecular formula C11H20O10 B1236823 Isoprimeverose CAS No. 534-98-5

Isoprimeverose

Cat. No. B1236823
CAS RN: 534-98-5
M. Wt: 312.27 g/mol
InChI Key: XOPPYWGGTZVUFP-VUMGGCQHSA-N
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Description

Isoprimeverose is a disaccharide with the molecular formula C11H20O10 . It is prepared by controlled enzymic hydrolysis of xyloglucan . It is a building block of hemicellulose and is released from non-reducing ends of xyloglucan oligosaccharides .


Synthesis Analysis

This compound and its analogue, methyl-isoprimeverose, are chemically synthesized by a new and efficient procedure . The synthesis process involves the use of a xyloside transporter, XylP, of Lactobacillus pentosus .


Molecular Structure Analysis

This compound has a molecular structure represented as α-d-xylopyranosyl-[1 → 6]-d-glucopyranose . This structure is essential for its hydrolytic activity .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, an enzyme called AxyA releases one molecule of d-xylose from one molecule of XXXG to yield GXXG (hexasaccharide, Glc 4 Xyl 2) during the hydrolysis of XXXG .

Scientific Research Applications

Enzymatic Production and Characterization

  • Enzyme Production from Aspergillus oryzae and Oerskovia sp.

    • Isoprimeverose-producing enzymes have been isolated and characterized from various sources, including Aspergillus oryzae and Oerskovia sp. These enzymes exhibit specificity for xyloglucan fragment oligosaccharides and release this compound units from them. The studies detailed the purification, characterization, and optimal conditions for enzyme activity, providing insights into their potential applications in biotechnology (Kato, Matsushita, Kubodera, & Matsuda, 1985) (Yaoi, Hiyoshi, & Mitsuishi, 2007).
  • Crystal Structure and Substrate Recognition

    • The crystal structure of this compound-producing enzymes has been analyzed to understand their substrate recognition and catalytic mechanisms. For instance, the Aspergillus oryzae this compound-producing enzyme's structure was solved, revealing insights into its unique substrate specificity compared to other enzymes in the same family (Matsuzawa, Watanabe, Nakamichi, Fujimoto, & Yaoi, 2019).
  • Enzymatic Synthesis and Hydrolysis Applications

Transport and Metabolism Studies

  • This compound Transporters in Bacteria

    • Studies have investigated genes like xylP in Lactobacillus pentosus, which encode transporters for this compound. Understanding the transport mechanisms of such sugars in bacteria can have implications for industrial fermentation processes (Chaillou, Postma, & Pouwels, 1998).
  • Functional Characterization of this compound Transporters

    • The functional characterization of xyloside transporters, like XylP, provides valuable insights into the transport of oligosaccharides like this compound. This research contributes to our understanding of carbohydrate transport mechanisms in microbial systems (Heuberger, Smits, & Poolman, 2001).

Applications in Plant Biology and Genetics

  • Gene Identification in Fungi

    • The identification of genes encoding this compound-producing enzymes in fungi, such as Aspergillus oryzae, has implications for genetic engineering and biotechnological applications. These studies offer insights into how these enzymes can be harnessed for various industrial processes (Matsuzawa, Mitsuishi, Kameyama, & Yaoi, 2016).
  • Preparation of Antibodies and Immunological Studies

    • Antibodies against this compound have been prepared and characterized, which can be used in immunological studies to understand the role of this compound in plant cell walls and its impact on plant growth and development (Sone, Misaki, & Shibata, 1989).

Mechanism of Action

The mechanism of action of isoprimeverose involves the enzyme AxyA. AxyA releases this compound from the non-reducing ends of xyloglucan oligosaccharides . This compound is a preferred AxyA substrate over other xyloglucan oligosaccharides .

Safety and Hazards

Isoprimeverose is primarily used for R&D purposes and is not recommended for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .

Future Directions

Future research on isoprimeverose may focus on its role in the degradation of xyloglucan, a major polysaccharide found in plant cell walls and seeds . Its potential applications in the production of various oligosaccharides via hydrolysis and transglycosylation are also of interest .

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPPYWGGTZVUFP-VUMGGCQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968060
Record name 6-O-Pentopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

534-98-5
Record name Isoprimeverose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprimeverose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Pentopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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